ethyl 2-(4-cyano-1H-1,2,3-triazol-1-yl)acetate
Overview
Description
Ethyl 2-(4-cyano-1H-1,2,3-triazol-1-yl)acetate is a chemical compound that belongs to the class of 1,2,3-triazoles This compound is characterized by the presence of a triazole ring, which is a five-membered ring containing three nitrogen atoms The cyano group attached to the triazole ring and the ethyl ester group attached to the acetate moiety contribute to its unique chemical properties
Mechanism of Action
Target of Action
Ethyl 2-(4-cyano-1H-1,2,3-triazol-1-yl)acetate, also known as ETAC, is a member of the 1,2,3-triazole family. This class of compounds is known for their unique reactivity and biological activity , which can be helpful in developing new useful derivatives .
Biochemical Pathways
. These activities suggest that ETAC may affect multiple biochemical pathways.
Result of Action
. This suggests that ETAC may have similar cytotoxic effects.
Biochemical Analysis
Cellular Effects
Ethyl 2-(4-cyano-1H-1,2,3-triazol-1-yl)acetate influences various cellular processes. It has been shown to affect cell signaling pathways, gene expression, and cellular metabolism. For example, some derivatives of this compound exhibit cytotoxic effects against cancer cell lines such as MCF-7, Hela, and A549 . These effects are essential for understanding its potential therapeutic applications in cancer treatment.
Molecular Mechanism
The molecular mechanism of this compound involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. Molecular docking studies have shown that the triazole moiety of this compound interacts with β-tubulin via hydrogen bonding with numerous amino acids . This interaction is crucial for its biological activity and potential therapeutic applications.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Studies have shown that certain derivatives of this compound exhibit cytotoxic effects at specific concentrations . These findings are essential for determining the appropriate dosage for therapeutic applications and understanding the compound’s toxic or adverse effects at high doses.
Preparation Methods
The synthesis of ethyl 2-(4-cyano-1H-1,2,3-triazol-1-yl)acetate typically involves a multi-step process. One common method is the 1,3-dipolar cycloaddition reaction, also known as the Huisgen cycloaddition, between an azide and an alkyne. The reaction conditions often include the use of a copper catalyst to facilitate the formation of the triazole ring. The cyano group can be introduced through the use of a nitrile-containing starting material or by subsequent functionalization of the triazole ring. Industrial production methods may involve optimization of reaction conditions to improve yield and scalability, such as using continuous flow reactors and environmentally benign solvents .
Chemical Reactions Analysis
Ethyl 2-(4-cyano-1H-1,2,3-triazol-1-yl)acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert the cyano group to other functional groups, such as amines.
Substitution: The triazole ring can participate in nucleophilic substitution reactions, allowing for the introduction of different substituents. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like alkyl halides. .
Scientific Research Applications
Ethyl 2-(4-cyano-1H-1,2,3-triazol-1-yl)acetate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s triazole ring is known for its bioactivity, making it a candidate for the development of new drugs with antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific enzymes and receptors involved in disease pathways.
Industry: It is used in the production of materials with specific properties, such as polymers and coatings, due to its stability and reactivity .
Comparison with Similar Compounds
Ethyl 2-(4-cyano-1H-1,2,3-triazol-1-yl)acetate can be compared with other similar compounds, such as:
1,2,4-Triazoles: These compounds also contain a triazole ring but differ in the position of the nitrogen atoms. They have similar bioactivity but may exhibit different reactivity and stability.
Indole Derivatives: Indoles are another class of heterocyclic compounds with significant biological activity. They differ in structure but share some pharmacological properties with triazoles.
Pyrazoles: These compounds have a five-membered ring with two nitrogen atoms.
Properties
IUPAC Name |
ethyl 2-(4-cyanotriazol-1-yl)acetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N4O2/c1-2-13-7(12)5-11-4-6(3-8)9-10-11/h4H,2,5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LUOFZRBNQXEGJH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CN1C=C(N=N1)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
202003-10-9 | |
Record name | ethyl 2-(4-cyano-1H-1,2,3-triazol-1-yl)acetate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Synthesis routes and methods III
Procedure details
Synthesis routes and methods IV
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.